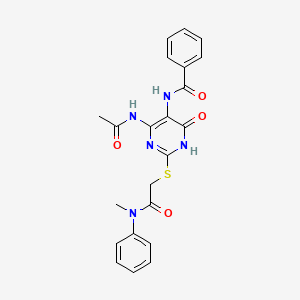

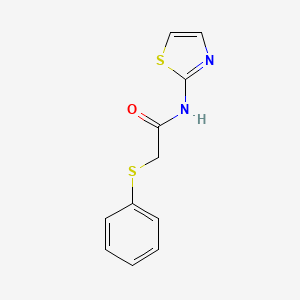

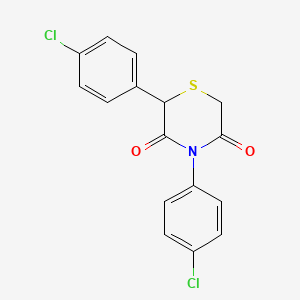

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Unfortunately, I couldn’t find a specific description of this compound. It’s possible that it’s a novel or less-studied compound.

Synthesis Analysis

I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

No specific information on the molecular structure analysis of this compound was found.Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

I couldn’t find any specific information on the physical and chemical properties of this compound.科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of piperidine derivatives from serine and terminal acetylenes through Claisen rearrangement indicates a versatile approach to producing a broad range of amines containing a substituted piperidine subunit. This method highlights the generality and utility of piperidine derivatives as intermediates in organic synthesis (Acharya & Clive, 2010).

Catalysis and Material Science

- Research involving the esterification of acetic acid with benzyl alcohol catalyzed by Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres demonstrates the potential of using piperidine and its derivatives in catalysis. This process aims to decrease the oxygen content and acidity of crude pyrolysis biofuels, showcasing the application in renewable energy and material science (Zhang et al., 2018).

Medicinal Chemistry and Drug Design

- The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to its hydroxy ester derivatives with high diastereo- and enantioselectivities points to applications in chiral synthesis and drug development. Such processes are crucial for creating active pharmaceutical ingredients with desired pharmacological effects (Guo et al., 2006).

Coordination Chemistry

- Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from a pair of isomeric 1,2,4-triazole ligands substituted by pyridine and acetate ethyl ester groups indicate the role of such compounds in constructing novel materials. These materials could have applications ranging from catalysis to molecular electronics (Hu et al., 2016).

将来の方向性

I found a related compound, "4-Piperidineacetic acid, 4-(nitromethyl)-1-(phenylmethyl)-, methyl ester"1. However, the future directions for “(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester” are not clear due to the lack of available information.

Please note that this analysis is based on the limited information available online. For a more comprehensive analysis, you may want to consult with a chemist or a scientific researcher. They may have access to more specialized databases or unpublished research that could provide more information.

特性

IUPAC Name |

ethyl 2-[1-benzyl-4-(nitromethyl)piperidin-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-23-16(20)12-17(14-19(21)22)8-10-18(11-9-17)13-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJUZODKTPHDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)

![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)

![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)

![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)